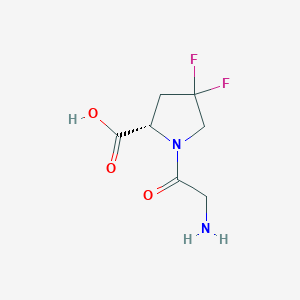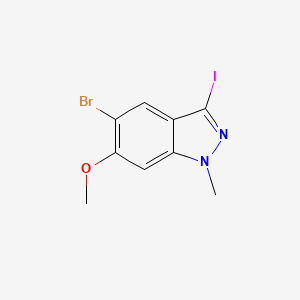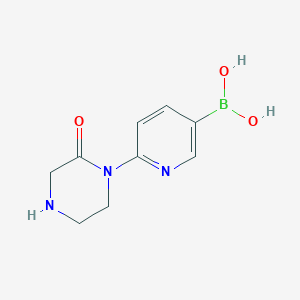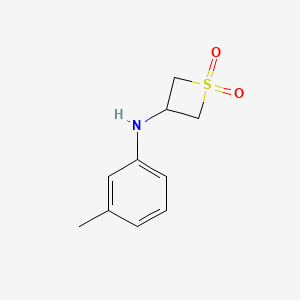
(Benzo-15-crown-5)-4'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile is a complex organic compound with the molecular formula C14H20O5. It is also known as a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
準備方法
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
化学反応の分析
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to encapsulate ions could be leveraged to transport therapeutic agents.
作用機序
The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .
類似化合物との比較
Similar compounds to 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile include other crown ethers such as:
Benzo-15-crown-5: The parent compound, known for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A larger crown ether that can complex with larger cations like sodium and potassium.
18-crown-6: Another crown ether with a similar structure but without the benzene ring, used for complexing with potassium ions
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile |
InChI |
InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2 |
InChIキー |
MWZQNDKERCFKNZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)


![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)

![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)

